2-(2-氯乙氧基)乙酸乙酯

描述

Synthesis Analysis

The synthesis of 2-(2-Chloroethoxy)ethyl acetate and related compounds involves multiple chemical pathways. One notable method includes the reaction of alcohols with 2-(chloromethoxy)ethyl acetate in the presence of silver carbonate, leading to the formation of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A mechanism involving neighboring group participation is proposed for the latter products' formation (Aitken, Rees, Suckling, & Wood, 1986). Another synthesis pathway involves the oxidation of 2-(2-chloroethoxy)ethanol, with nitric acid being a preferred oxidant due to its simplicity, lower cost, and higher yield, facilitating its application in industry (Xiang Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to 2-(2-Chloroethoxy)ethyl acetate, has been elucidated through X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system under space group P21/n, adopting a Z conformation about the C=C bond, highlighting the structural versatility of compounds within this chemical family (Kumar et al., 2016).

Chemical Reactions and Properties

2-(2-Chloroethoxy)ethyl acetate participates in various chemical reactions, demonstrating a range of reactivities. For instance, its reaction with alcohols under certain conditions can lead to the formation of novel compounds, showcasing its role as a versatile reagent in organic synthesis (Guo Ming, 2001).

科学研究应用

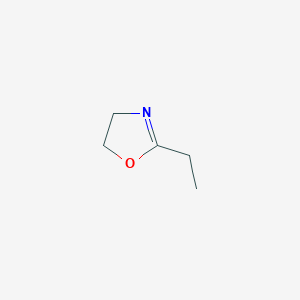

聚合物合成: 乙酸乙酯已被用作聚合 2-乙基-2-恶唑啉以合成聚 (2-乙基-2-恶唑啉) (PEtOx) 的绿色溶剂,由于其高水溶性和良好的商业可用性,这对于生物医学应用非常重要 (Vergaelen 等人,2020 年).

有机合成中的反应性: 已经探索了 2-(氯甲氧基)乙酸乙酯与醇在碳酸银存在下的新型反应性,从而生产出各种有机化合物 (Aitken 等人,1986 年).

有机合成中的优化: 使用因子设计优化了涉及氯乙酸乙酯的烷基化反应,突出了此类工艺在提高产率和减少有机合成中副产物方面的效用 (Synoradzki 等人,2005 年).

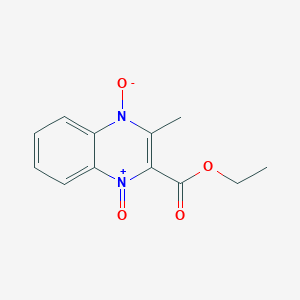

缓蚀: 对喹喔啉的量子化学计算,包括乙基 2-(4-(2-乙氧基-2-氧代乙基)-2-对甲苯基喹喔啉-1(4H)-基)乙酸酯,揭示了它们作为硝酸介质中铜的缓蚀剂的潜力 (Zarrouk 等人,2014 年).

药物合成: 乙基(2-氯乙氧基)乙酸酯已用于合成依非替拉定盐酸盐,一种组胺 H1 受体拮抗剂 (迈立芳,2011 年).

寡核苷酸合成中羟基的保护: 1-(2-氯乙氧基)乙基已被用于保护寡核苷酸合成中的 2'-羟基,证明了其在特定条件下的稳定性 (山影等人,1989 年).

环境分析: 乙酸乙酯已用于测定受污染土壤、沉积物和污水污泥中的可萃取有机卤素 (EOX),显示出萃取极性卤代污染物的效率 (Reemtsma & Jekel, 1996).

安全和危害

The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.

属性

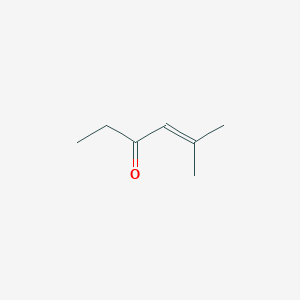

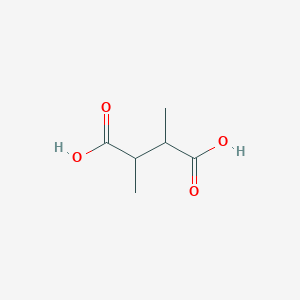

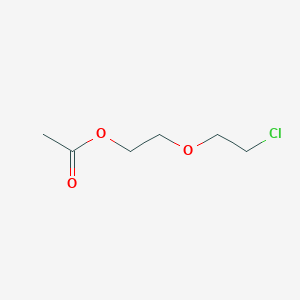

IUPAC Name |

2-(2-chloroethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291045 | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)ethyl acetate | |

CAS RN |

14258-40-3 | |

| Record name | 14258-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。